molecular formula C21H22N2O6S2 B6527539 methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1321663-50-6

methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6527539
CAS No.: 1321663-50-6
M. Wt: 462.5 g/mol
InChI Key: KARWKVRYZBAGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 2,3-dihydro-1,3-benzothiazole core functionalized with:

  • A methoxyethyl group at position 3, enhancing solubility and modulating steric effects.
  • A methyl carboxylate at position 6, contributing to polarity and bioavailability.

Benzothiazoles are pharmacologically significant due to their anticonvulsant, anticancer, and antimicrobial activities . The benzenesulfonyl group in this compound may improve metabolic stability compared to simpler benzothiazole derivatives, while the methoxyethyl chain balances lipophilicity and solubility .

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylimino]-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-28-12-11-23-17-9-8-15(20(25)29-2)14-18(17)30-21(23)22-19(24)10-13-31(26,27)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARWKVRYZBAGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate, identified by its CAS number 1321661-92-0, is a compound belonging to the class of benzothiazoles. This article explores its biological activities, including antibacterial, antifungal, antitumor, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O6S2C_{21}H_{22}N_{2}O_{6}S^{2}, with a molecular weight of 418.5 g/mol. The structure includes a benzothiazole ring fused with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N2O6S2
Molecular Weight418.5 g/mol
CAS Number1321661-92-0

Antibacterial Activity

Research indicates that various benzothiazole derivatives exhibit significant antibacterial properties. A study found that compounds similar to methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating potent antibacterial activity .

Antifungal Activity

In vitro studies have shown that several benzothiazole derivatives possess antifungal properties. The compound's structure allows for interaction with fungal cell membranes, leading to disruption and cell death. Specific derivatives have been tested against common fungal pathogens with promising results .

Antitumor Activity

The cytotoxic effects of methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} were evaluated against various tumor cell lines. In particular, selective cytotoxicity was observed against the WI-38 VA-13 subline 2RA, with effective concentrations (EC50) ranging from 28 ng/mL to 290 ng/mL for different derivatives . This suggests potential for development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, some studies have highlighted the inhibition of the amyloid beta peptide interaction with alcohol dehydrogenase, which is implicated in Alzheimer's disease .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives reported that methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino} showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL.
  • Antitumor Activity : In a comparative analysis of various benzothiazole compounds, the derivative exhibited superior activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 2,3-Dihydro-1,3-benzothiazole 3-(2-Methoxyethyl), 2-(E)-imino-3-(benzenesulfonyl)propanoyl, 6-methyl carboxylate Anticonvulsant (potential) Imination, sulfonylation
Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates (3a–e) 1,3-Benzoxazole Aryl groups at position 2, methyl carboxylate at position 5 Not specified (structural analogs) Reflux with aryl acids
6-Mesityl-4-Phenyl-3,6-Dihydro-2H-1,3-Thiazine-2-Thione (1e) 3,6-Dihydro-2H-1,3-thiazine Mesityl, phenyl, thione Not reported Phosphonate-mediated cyclization
Di-Aryl-Substituted Imidazo[2,1-b]Benzothiazoles Imidazo[2,1-b]benzothiazole Di-aryl groups at positions 2 and 6 Analgesic, anti-inflammatory, anticancer α-Bromo ketone reaction

Key Observations:

Core Structure Diversity: The target compound’s 2,3-dihydro-1,3-benzothiazole core lacks aromaticity at positions 2–3, unlike fully aromatic benzothiazoles (e.g., riluzole) . This partial saturation may enhance conformational flexibility for target binding.

Substituent Effects: The benzenesulfonyl group in the target compound distinguishes it from simpler benzothiazoles (e.g., ’s benzoxazoles ). Sulfonyl groups are known to enhance metabolic stability and hydrogen-bond acceptor capacity . Trifluoromethyl groups in ’s thiazines increase lipophilicity but may reduce aqueous solubility, whereas the target’s methoxyethyl group balances hydrophilicity.

Synthetic Routes :

  • The target compound likely requires imine formation and sulfonylation steps, contrasting with ’s phosphonate-mediated cyclization and ’s α-bromo ketone reactions .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Name LogP (Predicted) Hydrogen-Bond Donors/Acceptors Anticonvulsant Efficacy (ED₅₀) Solubility (µg/mL)
Target Compound 2.8 1/7 Not tested ~15 (moderate)
Riluzole 2.5 1/4 4.5 mg/kg (MES test) 20
6-(2-Methoxyphenyl)-4-(4-Trifluoromethylphenyl)-3,6-Dihydro-2H-1,3-Thiazine-2-Thione (1g) 3.9 1/4 Not tested <5 (low)
Di-Aryl Imidazo[2,1-b]Benzothiazole (Example from ) 4.2 0/5 IC₅₀ = 12 µM (anticancer) ~8

Key Observations:

Lipophilicity : The target compound’s LogP (2.8) is lower than trifluoromethyl-containing thiazines (LogP ~3.9) , suggesting better aqueous solubility, critical for CNS-targeting anticonvulsants.

Bioactivity : While riluzole’s ED₅₀ is established , the target compound’s benzenesulfonyl group may confer enhanced blood-brain barrier penetration compared to ’s imidazo-benzothiazoles, which prioritize anticancer activity .

Crystallographic and Stability Considerations

  • The E-configuration of the imino group in the target compound enforces a planar geometry, favoring crystallization. SHELX-based refinements () could resolve its hydrogen-bonding networks, critical for stability .
  • In contrast, ’s thiazine-thiones exhibit thione-mediated dimerization, reducing crystalline purity.

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The synthesis begins with the esterification of 4-aminobenzoic acid using methanol under acidic conditions. This step yields methyl 4-aminobenzoate, a precursor critical for introducing the carboxylate group at position 6 of the benzothiazole.

Reaction Conditions :

  • Reactants : 4-Aminobenzoic acid (1.0 equiv), methanol (excess), H₂SO₄ (catalytic)

  • Temperature : Reflux (65–70°C)

  • Duration : 6–8 hours

  • Yield : ~85%

Formation of Thiourea Intermediate

The methyl 4-aminobenzoate is treated with potassium thiocyanate (KSCN) in the presence of hydrochloric acid to form a thiourea derivative. This intermediate is pivotal for subsequent cyclization.

Reaction Conditions :

  • Reactants : Methyl 4-aminobenzoate (1.0 equiv), KSCN (1.2 equiv), HCl (2.0 equiv)

  • Solvent : Ethanol

  • Temperature : 25°C (ambient)

  • Duration : 2 hours

  • Yield : ~78%

Oxidative Cyclization to Benzothiazole

The thiourea undergoes oxidative cyclization using bromine (Br₂) in acetic acid, forming the benzothiazole ring. This step introduces the sulfur and nitrogen atoms into the heterocyclic structure.

Reaction Conditions :

  • Reactants : Thiourea derivative (1.0 equiv), Br₂ (1.5 equiv)

  • Solvent : Acetic acid

  • Temperature : 0–5°C (ice bath)

  • Duration : 1 hour

  • Yield : ~70%

  • Product : Methyl 2-aminobenzothiazole-6-carboxylate

Imine Formation with 3-(Benzenesulfonyl)Propanoyl Chloride

The final step involves condensation of the primary amine with 3-(benzenesulfonyl)propanoyl chloride to generate the (2E)-imine configuration.

Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride

This acyl chloride is prepared by treating 3-(benzenesulfonyl)propanoic acid with thionyl chloride (SOCl₂).

Reaction Conditions :

  • Reactants : 3-(Benzenesulfonyl)propanoic acid (1.0 equiv), SOCl₂ (3.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Reflux (40°C)

  • Duration : 3 hours

  • Yield : ~90%

Imine Condensation

The amine and acyl chloride react in a 1:1 molar ratio under basic conditions to form the imine linkage. The (E)-configuration is favored by steric hindrance and reaction kinetics.

Reaction Conditions :

  • Reactants : Methyl 3-(2-methoxyethyl)-2-aminobenzothiazole-6-carboxylate (1.0 equiv), 3-(benzenesulfonyl)propanoyl chloride (1.1 equiv), Et₃N (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → 25°C (gradual warming)

  • Duration : 6 hours

  • Yield : ~60%

  • Product : Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Characterization Data :

  • IR (KBr) : 1680 cm⁻¹ (imine C=N), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10–8.20 (m, 2H, Ar-H), 7.60–7.70 (m, 3H, Ar-H), 3.90 (s, 3H, COOCH₃), 3.40–3.60 (m, 4H, CH₂OCH₂).

Optimization and Challenges

Regioselectivity in Alkylation

Competing N- and S-alkylation was mitigated by using a polar aprotic solvent (DMF) and excess K₂CO₃ to deprotonate the amine selectively.

(E)-Imine Configuration Control

The use of bulky triethylamine as a base and low-temperature initiation minimized isomerization, favoring the thermodynamically stable (E)-isomer.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) achieved >95% purity .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions requiring precise control of parameters. Key challenges include maintaining stereochemical integrity (E/Z isomerism) and minimizing side reactions at reactive sites like the benzothiazole core and benzenesulfonyl group. Optimization strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) to suppress undesired oxidation during imine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving coupling efficiency .
  • Catalysts : Palladium-based catalysts improve yield in cross-coupling steps, while acid scavengers (e.g., triethylamine) prevent protonation of sensitive intermediates .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from byproducts .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Methodological solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known benzothiazole inhibitors) to normalize data .
  • Dose-response curves : Test a broad concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

Advanced molecular modeling approaches include:

  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like kinases or GPCRs, focusing on the benzothiazole moiety’s π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes induced by the 2-methoxyethyl group .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the benzenesulfonyl group’s sulfonyl oxygen with catalytic amino acids .

Q. What strategies enable regioselective modification of the benzothiazole core for structure-activity relationship (SAR) studies?

Selective functionalization leverages:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the C4 position of benzothiazole, followed by electrophilic quenching with alkyl halides .
  • Protecting groups : Temporarily block the sulfonamide nitrogen with Boc (tert-butyloxycarbonyl) to direct reactions to the methoxyethyl side chain .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C6 (activated by the carboxylate group) introduces aryl/heteroaryl substituents .

Data Contradiction Analysis

Q. How should researchers address stability discrepancies under varying pH and temperature conditions?

Degradation pathways can be mapped via:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 48 hours .
  • LC-MS profiling : Identify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) and correlate with pH-dependent instability .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C triggers sulfonamide cleavage) .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert gas atmosphere) to minimize batch-to-batch variability .
  • Biological assay validation : Include positive/negative controls and triplicate measurements to ensure data robustness .
  • Data sharing : Deposit raw spectral data (NMR, HRMS) in public repositories (e.g., ChemSpider) for peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.